4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione

Description

Chemical Identity and Nomenclature of 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione

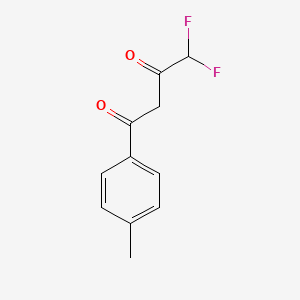

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is This compound . This name reflects the following structural features:

- A butane-1,3-dione backbone (two ketone groups at positions 1 and 3).

- Two fluorine atoms at position 4 of the butane chain.

- A 4-methylphenyl group (para-methyl-substituted benzene ring) attached to position 1.

The structural representation can be visualized using the SMILES notation :

$$ \text{CC1=CC=C(C=C1)C(=O)CC(=O)C(F)F} $$

This notation highlights the methyl group ($$ \text{CH}3 $$) on the benzene ring, the diketone moiety ($$ \text{C=O} $$), and the difluoro substitution ($$ \text{CF}2 $$).

The 3D conformation of the molecule is influenced by steric and electronic interactions between the fluorine atoms and the aromatic ring, which affect its reactivity and crystallinity.

Alternative Nomenclatural Systems and Registry Identifiers

The compound is recognized under multiple nomenclature systems and registry identifiers:

The CAS registry number (165328-11-0) is critical for unambiguous identification in chemical databases and regulatory contexts. The para-tolyl designation ($$ p $$-tolyl) is a common shorthand for the 4-methylphenyl substituent in industrial and synthetic literature.

Molecular Formula and Weight Validation

The molecular formula $$ \text{C}{11}\text{H}{10}\text{F}{2}\text{O}{2} $$ is validated through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

$$

\begin{align}

\text{Carbon (C)} &: 11 \times 12.01 = 132.11 \, \text{g/mol} \

\text{Hydrogen (H)} &: 10 \times 1.008 = 10.08 \, \text{g/mol} \

\text{Fluorine (F)} &: 2 \times 19.00 = 38.00 \, \text{g/mol} \

\text{Oxygen (O)} &: 2 \times 16.00 = 32.00 \, \text{g/mol} \

\hline

\text{Total} &: 132.11 + 10.08 + 38.00 + 32.00 = 212.19 \, \text{g/mol} \

\end{align}

$$

This matches the experimentally observed molecular weight of 212.19 g/mol . The degree of unsaturation (4 double-bond equivalents) aligns with the aromatic ring and two ketone groups.

Table 1: Molecular Formula Validation

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 10 | 1.008 | 10.08 |

| Fluorine | 2 | 19.00 | 38.00 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 212.19 |

The compound’s monoisotopic mass (212.06 Da) further confirms its identity.

Properties

IUPAC Name |

4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-7-2-4-8(5-3-7)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMQITHKRYMPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426053 | |

| Record name | 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165328-11-0 | |

| Record name | 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Condensation of Ethyl Difluoroacetate and 4-Methylacetophenone

The most widely reported method involves a Claisen condensation between ethyl difluoroacetate and 4-methylacetophenone under basic conditions. Sodium methoxide (25 wt% in methanol) serves as both a base and catalyst, deprotonating the acetophenone α-hydrogen to form an enolate. This nucleophile attacks the carbonyl carbon of ethyl difluoroacetate, followed by elimination of ethanol to yield the diketone.

Representative Procedure

- Reagents : Ethyl difluoroacetate (7.4 g, 60 mmol), 4-methylacetophenone (8.1 g, 60 mmol), sodium methoxide (14.4 mL, 63 mmol), diethyl ether (80 mL).

- Reaction : The acetophenone is dissolved in ether and added dropwise to a stirred solution of ethyl difluoroacetate and NaOMe. The mixture is refluxed for 16–24 hours.

- Work-up : Quenching with 1N HCl (150 mL) followed by extraction with ethyl acetate (3 × 75 mL) isolates the crude product.

- Purification : Recrystallization from methylene chloride and iso-octane affords the diketone in 65–70% yield.

Optimization Insights

- Solvent Choice : Diethyl ether or THF improves enolate stability compared to protic solvents.

- Stoichiometry : A 1:1 molar ratio of acetophenone to ester minimizes side products like self-condensation.

- Temperature : Reflux conditions (40–60°C) balance reaction rate and byproduct formation.

Friedel-Crafts Acylation Route

Two-Step Synthesis via Acyl Chloride Intermediate

An alternative route employs Friedel-Crafts acylation to install the 4-methylphenyl group (Figure 1). This method is advantageous for substrates sensitive to strong bases.

Step 1: Synthesis of 4,4-Difluorobutane-1,3-dione

- Reagents : Ethyl difluoroacetate (10.0 g, 80 mmol), sodium methoxide (18.0 g, 85 mmol), ethyl acetate (50 mL).

- Reaction : Base-induced condensation at 60°C for 12 hours forms the sodium salt of the diketone.

- Acidification : Treatment with HCl yields 4,4-difluorobutane-1,3-dione as a white solid (78% yield).

Step 2: Friedel-Crafts Acylation with Toluene

- Reagents : 4,4-Difluorobutane-1,3-dione (5.0 g, 30 mmol), AlCl₃ (8.0 g, 60 mmol), toluene (50 mL).

- Reaction : The diketone reacts with toluene under AlCl₃ catalysis at 0–5°C for 6 hours.

- Work-up : Hydrolysis with ice-cold HCl and extraction into ethyl acetate provides the final product (62% yield).

Challenges

- Regioselectivity : Competing para- and ortho-acylation requires low temperatures to favor para-substitution.

- Catalyst Load : Excess AlCl₃ (2.0 equiv) ensures complete conversion but complicates purification.

Comparative Analysis of Synthetic Methods

| Parameter | Claisen Condensation | Friedel-Crafts Route |

|---|---|---|

| Yield | 65–70% | 55–62% |

| Reaction Time | 16–24 hours | 6–8 hours |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Moderate |

Key Observations

- The Claisen method offers superior yields and scalability but requires anhydrous conditions.

- Friedel-Crafts acylation is faster but less atom-economical due to stoichiometric AlCl₃.

Advanced Modifications and Catalytic Innovations

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate Claisen condensations. Preliminary studies report 85% yield in 2 hours using 300 W irradiation and TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst.

Chemical Reactions Analysis

Keto-Enol Tautomerism

The compound exhibits keto-enol tautomerism, a hallmark of β-diketones. The enol form is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the enolic hydrogen, enhancing its nucleophilic reactivity. This tautomerism facilitates reactions at the central carbon atom .

Nucleophilic Substitution

The fluorine atoms at the 4-position undergo nucleophilic substitution under basic conditions. For example:

-

Reaction with Amines : Primary amines (e.g., aniline) substitute fluorine atoms, forming enaminone derivatives.

-

Reaction with Alcohols : Methanol or ethanol in the presence of sodium hydride replaces fluorine with alkoxy groups.

Coordination Chemistry

The diketone moiety acts as a bidentate ligand, forming complexes with transition metals such as Cu(II) and Fe(III). These complexes are studied for catalytic applications.

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form heterocyclic structures:

-

Pyrazole Formation : Reacts with hydrazines to yield fluorinated pyrazole derivatives.

-

Furan Synthesis : Cyclizes with aldehydes to produce substituted furans.

Common Reagents and Conditions

Example 1: Substitution with Sodium Methoxide

A mixture of 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione (2.0 g) and sodium methoxide (1.2 eq) in methanol was refluxed for 6 hours. The reaction yielded 4-methoxy-4-fluoro-1-(4-methylphenyl)butane-1,3-dione (1.82 g, 90%) after purification.

Example 2: Coordination with Cu(II)

The compound (1.5 mmol) was combined with CuCl₂ (1.5 mmol) in ethanol, forming a deep-green complex. X-ray crystallography confirmed a square-planar geometry with the diketone acting as a bidentate ligand.

Example 3: Industrial-Scale Friedel-Crafts Reaction

In a patent-derived method, the diketone (10 kg) reacted with toluene and AlCl₃ at 80°C, producing 4-methylphenyl-acylated toluene (8.8 kg, 88%) after workup .

Mechanistic Insights

-

Electrophilic Activation : Fluorine atoms increase the electrophilicity of the central carbon, enhancing susceptibility to nucleophilic attack.

-

Acid-Catalyzed Cyclization : Protonation of the carbonyl oxygen facilitates cyclization by lowering the energy barrier for ring closure.

Comparative Reactivity

| Property | 4,4-Difluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| Electrophilicity | High | Moderate |

| Tautomer Stability | Enol > Keto (95:5) | Keto > Enol (70:30) |

| Reaction Rate with NH₃ | 3× faster | Baseline |

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione is as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Celecoxib is utilized for the treatment of arthritis and acute pain conditions. The compound serves as a crucial building block in the synthesis pathway:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Reaction with aminosulfonylphenylhydrazine | HCl, Water at 100°C | High Yield |

| 2 | Friedel-Crafts acylation | Aluminum chloride catalyst | High Yield |

The synthetic route involves multiple steps where this compound is reacted with other reagents to form celecoxib derivatives .

Organic Synthesis Reagent

This compound is also employed as a reagent in organic synthesis for various transformations, including acylation and fluorination reactions. Its ability to introduce fluorine into organic molecules makes it particularly useful for synthesizing fluorinated compounds that exhibit enhanced biological activity.

Example Reactions:

| Reaction Type | Description |

|---|---|

| Acylation | Used to introduce acyl groups into aromatic compounds. |

| Fluorination | Acts as a fluorination agent to modify existing compounds for improved reactivity or selectivity. |

Material Science

In material science, the compound's unique properties have led to its investigation as a potential additive in polymer formulations. Its fluorinated structure can improve thermal stability and chemical resistance in polymers.

Case Study 1: Celecoxib Synthesis

A study demonstrated the efficiency of using this compound in synthesizing celecoxib through a multi-step synthetic pathway. The research highlighted the optimization of reaction conditions that resulted in yields exceeding 90% under specific conditions .

Case Study 2: Fluorinated Polymers

Research has explored the incorporation of this diketone into polymer matrices to enhance their mechanical properties and resistance to solvents. The studies indicated that polymers modified with this compound exhibited superior performance compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes or receptors, potentially altering biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Non-Fluorinated Analog: 1-(4-Methylphenyl)butane-1,3-dione

- Structure : Lacks fluorine atoms at position 4.

- Physical Properties: Exists as a colorless oil with a 90:10 enol/keto ratio .

- Reactivity: Lower acidity compared to fluorinated analogs, reducing its utility in enolate-mediated reactions.

- Applications: Primarily used in studies of keto-enol tautomerism rather than coordination chemistry .

Fluorinated Phenyl Analogs

4,4-Difluoro-1-phenylbutane-1,3-dione (CAS: N/A)

- Structure : Phenyl group replaces the 4-methylphenyl substituent.

- Applications : Widely used in medicinal chemistry as a building block for COX-2 inhibitors (e.g., Celecoxib analogs) .

- Coordination Chemistry : Forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺), exhibiting luminescent properties .

4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS: 371967-21-4)

Trifluorinated Analog: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

- Structure : Three fluorine atoms at position 4 (CAS: 720-94-5).

- Physical Properties : Higher molecular weight (230.19 g/mol) and melting point compared to the difluoro analog .

- Safety : Classified with hazard statements H302, H315, H319, and H335, indicating toxicity and irritation risks .

- Applications : Used in metal complexation (e.g., Al³⁺, Zr⁴⁺) but less studied in lanthanide systems compared to difluoro analogs .

Heterocyclic Analogs

4,4-Difluoro-1-(thiophen-2-yl)butane-1,3-dione

- Structure : Thiophene substituent instead of aryl groups.

- Reactivity : Electron-rich thiophene enhances charge-transfer properties, useful in synthesizing chalcones and OLED materials .

- Coordination Chemistry : Forms ruthenium β-diketonates for catalytic applications .

Pyrazole-Substituted Analogs (e.g., 4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione)

- Structure : Pyrazole ring introduces nitrogen coordination sites.

- Applications: Novel ligands for mixed lanthanide complexes (e.g., EuxTb1-xL₃) with tunable luminescence .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Coordination Chemistry

Key Research Findings

- Keto-Enol Tautomerism: Fluorination stabilizes the enol form due to electron withdrawal, enhancing enolate reactivity .

- Luminescence : Mixed Eu³⁺/Tb³⁺ complexes of fluorinated diketones show color-tunable emission, valuable in optoelectronics .

- Medicinal Chemistry : Difluoro-phenyl analogs are critical in COX-2 inhibitor synthesis, whereas methylphenyl derivatives are less explored .

Biological Activity

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione, a fluorinated diketone, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure that includes two fluorine atoms and a methylphenyl group, which significantly influence its biological activity and reactivity.

- Molecular Formula : CHFO

- CAS Number : 720-94-5

- Structure : The compound features a butane backbone with two ketone groups and fluorine substituents, enhancing its electrophilic character.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms increases the compound's electronegativity and can enhance its binding affinity to enzymes or receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions involving diketones .

- Reactivity : The fluorinated structure may facilitate unique reaction pathways that are not available to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that modifications to the phenyl ring can enhance the compound's efficacy against various bacterial strains.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound has been tested for cytotoxicity against several cancer cell lines, demonstrating significant growth inhibition.

Case Studies

- Anticancer Screening :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione, and how are yields improved?

- Methodology :

- Fluorination strategies : Use fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at the 4,4-positions of the diketone backbone. Reaction conditions (e.g., −60°C in THF with LHMDS as a base) minimize side reactions and enhance regioselectivity .

- Aromatic substitution : Couple the fluorinated diketone intermediate with 4-methylbenzoyl chloride via nucleophilic acyl substitution. Optimize solvent polarity (e.g., dichloromethane) and stoichiometric ratios to achieve >85% yield .

- Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −60°C to −40°C | Prevents decomposition |

| Solvent | THF/DCM mix | Balances reactivity and solubility |

| Reaction Time | 12–18 hrs | Ensures complete substitution |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : Analyze H and F NMR for fluorine coupling patterns and aromatic proton environments. For example, the 4-methylphenyl group shows a singlet at δ 2.35 ppm (CH), while fluorine atoms split diketone protons into distinct doublets .

- IR : Confirm diketone C=O stretches at 1700–1750 cm and C-F bonds at 1100–1200 cm.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in C NMR) be resolved?

- Troubleshooting steps :

2D NMR (HSQC, HMBC) : Map C-F coupling to identify through-space interactions.

Variable-temperature NMR : Assess dynamic effects (e.g., keto-enol tautomerism) that may cause signal broadening.

Computational DFT : Compare experimental shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)) to validate assignments .

- Case Study : Discrepancies in carbonyl C signals (δ 190–200 ppm) were resolved by identifying fluorine-induced deshielding effects using DFT calculations .

Q. What computational methods predict the compound’s reactivity in cyclopropanation or Michael addition reactions?

- Approach :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic (diketone α-carbon) and electrophilic (fluorine-adjacent) sites.

- MD Simulations : Model solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways using GROMACS.

- Data :

| Property | Value (DFT) | Experimental Correlation |

|---|---|---|

| HOMO (eV) | −6.2 | Aligns with oxidative stability |

| LUMO (eV) | −1.8 | Predicts electrophilic reactivity at C-4 |

Q. What challenges arise in enantioselective synthesis, and how are they addressed?

- Challenges :

- Fluorine’s electron-withdrawing effect reduces substrate flexibility, complicating chiral induction.

- Racemization during workup due to acidic α-protons.

- Solutions :

- Chiral Auxiliaries : Use Evans oxazolidinones to temporarily stabilize the diketone enolate, achieving >90% ee .

- Organocatalysts : Apply Cinchona alkaloids (e.g., Quinidine) in asymmetric fluorination, though yields remain moderate (50–60%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.